REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C([O:13]C(N(C)C)N(C)C)(C)(C)C.I([O-])(=O)(=O)=O.[Na+]>C1COCC1.O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]=[O:13])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
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14.4 g
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
34.9 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(N(C)C)N(C)C
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Name
|
|
Quantity
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75 g
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Type
|
reactant
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Smiles
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I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture is then stirred for 24 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction is cooled
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Type
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FILTRATION
|
Details
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The precipitate is filtered through celite
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Type
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EXTRACTION
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Details
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the filtrate extracted 5× with diethyl ether
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Type
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WASH
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Details
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The combined ether layers are washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
Most of the solvent is removed by concentration at 0° C. (
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
|
FC1=NC(=CC=C1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |